molecular formula C17H16FNO3 B6410321 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylbenzoic acid CAS No. 1262005-50-4

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylbenzoic acid

Cat. No.: B6410321
CAS No.: 1262005-50-4
M. Wt: 301.31 g/mol
InChI Key: SWXLVKIYDAWXFW-UHFFFAOYSA-N
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Description

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylbenzoic acid is an organic compound that features a complex aromatic structure It is characterized by the presence of an ethylcarbamoyl group, a fluorine atom, and a methylbenzoic acid moiety

Properties

IUPAC Name

3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-3-19-16(20)14-8-7-11(9-15(14)18)12-5-4-6-13(10(12)2)17(21)22/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXLVKIYDAWXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691904
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-50-4
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylbenzoic acid typically involves multi-step organic reactions. One common approach is the acylation of 3-fluoro-4-nitrobenzoic acid followed by reduction and subsequent carbamoylation. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Halogen atoms, such as fluorine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylbenzoic acid involves its interaction with specific molecular targets. The ethylcarbamoyl group and fluorine atom play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]boronic acid
  • 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]methanol
  • 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]aniline

Uniqueness

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylbenzoic acid moiety differentiates it from other similar compounds, potentially leading to unique applications and interactions.

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